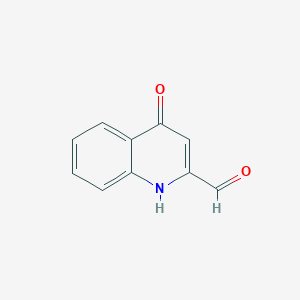

4-Hydroxyquinoline-2-carbaldehyde

説明

Contextualization of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline nucleus is a fundamental structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.govnih.gov Its presence in a multitude of natural products, such as the anticancer agent camptothecin (B557342) and the antimalarial quinine (B1679958), has long signaled its therapeutic potential. rsc.orgnih.gov Modern drug discovery extensively utilizes the quinoline scaffold to design novel therapeutic agents targeting a wide range of diseases. tandfonline.comnih.gov Researchers have successfully developed quinoline-based compounds that act as kinase inhibitors and topoisomerase inhibitors for cancer therapy, and the scaffold is also prominent in the development of drugs for Alzheimer's disease, parasitic infections, and bacterial illnesses. tandfonline.comnih.gov The ease of synthesis and the potential for structural modification through established chemical pathways make the quinoline moiety an attractive and "druggable" molecule for medicinal chemists. frontiersin.orgtandfonline.com

Significance of Hydroxyl and Carbaldehyde Functionalities within Quinoline Derivatives

The introduction of hydroxyl (-OH) and carbaldehyde (-CHO) groups onto the quinoline scaffold significantly influences the molecule's chemical properties and biological activity.

The hydroxyl group , particularly at the 4-position, is of considerable interest. The tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and the 4-quinolone form is a key characteristic. chemrxiv.orgresearchgate.net This tautomerism can influence how the molecule interacts with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. For instance, in some quinoline-based anticancer agents, a hydroxyl group at specific positions has been shown to enhance antitumor activity. orientjchem.org Furthermore, the hydroxyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. chemrxiv.org

The carbaldehyde group is a versatile functional group that can participate in a variety of chemical reactions. It is a key precursor for the synthesis of many other functional groups and can be used to build more complex molecules. For example, the carbaldehyde at the 2-position of the quinoline ring can undergo condensation reactions with amines or active methylene (B1212753) compounds to form Schiff bases and other derivatives. nih.govmdpi.com These reactions are instrumental in creating libraries of compounds for biological screening. The aldehyde functionality itself can also contribute to biological activity through interactions with biological macromolecules.

Current Research Landscape and Future Perspectives for 4-Hydroxyquinoline-2-carbaldehyde

The specific compound, this compound, combines the key features of a 4-hydroxyquinoline scaffold with a reactive carbaldehyde group at the 2-position. While extensive research has been conducted on the broader class of quinoline derivatives, the focused investigation into this particular molecule is an emerging area.

Current research efforts are likely centered on leveraging the dual functionality of this compound. The presence of both the hydroxyl and carbaldehyde groups allows for a wide range of synthetic transformations, making it a valuable building block for creating diverse chemical libraries. These libraries can then be screened for various biological activities, including but not limited to anticancer, antibacterial, and antiviral properties.

Future perspectives for this compound are promising. Further exploration of its synthetic utility will undoubtedly lead to the discovery of novel compounds with enhanced biological profiles. A deeper understanding of the structure-activity relationships (SAR) of its derivatives will be crucial for designing more potent and selective therapeutic agents. For example, understanding how modifications to the carbaldehyde group or substitutions on the benzene (B151609) ring affect biological activity will guide future drug design efforts. The investigation into its coordination chemistry with various metal ions could also unveil new applications in catalysis or materials science. As synthetic methodologies advance, the ability to functionalize this molecule with greater precision will open up new avenues for research and development.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C10H7NO2 | nih.gov |

| Molecular Weight | 173.17 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| CAS Number | 168141-99-9 | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

4-oxo-1H-quinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11-7/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPFJNLCUUEVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405674 | |

| Record name | 4-Hydroxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168141-99-9 | |

| Record name | 4-Hydroxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYQUINOLINE-2-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxyquinoline 2 Carbaldehyde and Analogs

Strategies for Direct Introduction of Carbaldehyde and Hydroxyl Groups

The direct functionalization of a quinoline (B57606) scaffold represents a common approach to introduce the desired carbaldehyde and hydroxyl moieties. These methods often involve the oxidation of a methyl group or the regioselective formylation of a hydroxyquinoline nucleus.

Oxidation of 2-Methylquinolines to 2-Carbaldehydes

The oxidation of a methyl group at the C2 position of the quinoline ring is a direct route to the corresponding 2-carbaldehyde. Selenium dioxide (SeO₂) is a frequently employed reagent for this transformation. nih.govsigmaaldrich.com The reaction, often referred to as the Riley oxidation, is particularly effective for oxidizing activated methyl groups, such as those adjacent to a carbonyl group or in allylic and benzylic positions. wikipedia.orgadichemistry.com

The mechanism of selenium dioxide oxidation involves an initial ene reaction between the alkene (in its enol form if applicable) and SeO₂, followed by a ecu.eduresearchgate.net-sigmatropic rearrangement. wikipedia.orgdu.ac.in This process ultimately leads to the formation of the aldehyde. In the context of 2-methylquinolines, the methyl group is sufficiently activated for this oxidation to proceed. For instance, 8-hydroxy-2-quinolinecarboxaldehyde can be prepared from 2-methylquinolin-8-ol using selenium dioxide. sigmaaldrich.com The 2-methyl group in compounds like 2,4-dimethylquinoline (B72138) is preferentially oxidized over the 4-methyl group. nih.gov

Table 1: Oxidation of 2-Methylquinolines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Methylquinolin-8-ol | Selenium dioxide | 8-Hydroxy-2-quinolinecarboxaldehyde | sigmaaldrich.com |

| 2,4-Dimethylquinoline | Selenium dioxide | 4-Methylquinoline-2-carbaldehyde | nih.gov |

Regioselective Formylation Reactions on Hydroxyquinoline Nuclei

Another strategy involves the introduction of a formyl group onto a pre-existing hydroxyquinoline ring system. Several classical formylation reactions can be employed, with the regioselectivity being a critical consideration.

The Vilsmeier-Haack reaction utilizes a substituted formamide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is an electrophilic iminium ion. chemistrysteps.comwikipedia.org This reagent then attacks an electron-rich aromatic ring, leading to formylation after hydrolysis. wikipedia.org The reaction is generally effective for arenes with electron-donating groups, like phenols and anilines. chemistrysteps.comwikipedia.org The Vilsmeier-Haack reaction has been used for the formylation of various heterocyclic compounds, including quinoline derivatives. researchgate.netresearchgate.netmdpi.com

The Duff reaction is another method for the ortho-formylation of phenols, employing hexamine as the formylating agent in an acidic medium. wikipedia.orgsynarchive.com The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile. wikipedia.org While the Duff reaction is known for its ortho-selectivity, it can sometimes result in mixtures of products, especially with non-symmetrically substituted phenols. ecu.edursc.orgnih.gov

Cyclization Reactions for the Quinoline Core

Building the quinoline core through cyclization is a fundamental and versatile approach. Several named reactions have been developed and refined over the years to provide access to 4-hydroxyquinolines and their derivatives.

Conrad–Limpach Synthesis and its Contemporary Adaptations

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines. wikipedia.orgsynarchive.com It involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The reaction mechanism proceeds through the formation of an enamine intermediate, followed by an electrocyclic ring closure. wikipedia.orgresearchgate.net

Traditionally, this reaction requires high temperatures, often above 250°C, and high-boiling point solvents like mineral oil or diphenyl ether to facilitate the cyclization step. wikipedia.orgnih.gov Contemporary adaptations have focused on improving reaction conditions and yields. The use of alternative solvents and one-pot modifications has been explored to make the process more efficient. nih.govnih.gov

Table 2: Key Steps in Conrad-Limpach Synthesis

| Step | Description | Key Features | Reference(s) |

|---|---|---|---|

| 1 | Condensation | Aniline reacts with a β-ketoester to form a Schiff base. | wikipedia.org |

| 2 | Cyclization | The Schiff base undergoes thermal cyclization at high temperatures. | wikipedia.orgnih.gov |

| 3 | Tautomerization | The product exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. | wikipedia.org |

Gould–Jacobs Reaction and Derivative Syntheses

The Gould-Jacobs reaction provides another important route to 4-hydroxyquinoline derivatives. wikipedia.org This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester. researchgate.netwikipedia.orgnih.gov The resulting intermediate then undergoes thermal cyclization, followed by saponification and decarboxylation to afford the 4-hydroxyquinoline. wikipedia.org

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors, and asymmetrically substituted anilines can lead to a mixture of products. nih.gov Microwave-assisted modifications of the Gould-Jacobs reaction have been shown to reduce reaction times and improve yields. researchgate.net This method is effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

Biere-Seelen's and Snieckus' Synthesis Methodologies

The Biere-Seelen synthesis offers an alternative pathway to quinolin-4-ones starting from methyl anthranilate. nih.govmun.ca The process involves a Michael addition of methyl anthranilate to an acetylene (B1199291) dicarboxylate, followed by cyclization of the resulting enamino ester. mun.ca

Snieckus' synthesis , based on Directed ortho-Metalation (DoM), provides a powerful tool for the regioselective functionalization of aromatic compounds. icho.edu.plpharmaceutical-business-review.comorganic-chemistry.org In this methodology, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. icho.edu.plorganic-chemistry.org The resulting organometallic intermediate can then react with various electrophiles. This strategy allows for the precise introduction of substituents and has been applied to the synthesis of complex quinoline derivatives. nih.govpharmaceutical-business-review.com

Dieckmann Condensation Approaches

The Dieckmann condensation, an intramolecular Claisen condensation of a diester using a base, is a powerful tool for forming five- or six-membered rings and is well-suited for the synthesis of cyclic β-keto esters. organic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction has been effectively applied to the synthesis of 4-hydroxy-2-quinolone derivatives, which are tautomers of 4-hydroxyquinolines.

The general mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate that then attacks the carbonyl of the other ester group in an intramolecular fashion. wikipedia.orgnumberanalytics.com Subsequent protonation yields the cyclic β-keto ester. wikipedia.org The stability of five- and six-membered rings makes this method particularly effective for their formation. wikipedia.orgchemistrysteps.com

In the context of quinoline synthesis, the Dieckmann condensation of diethyl 2,2'-[(1,3-dioxo-1,3-propanediyl)diimino]bisbenzoate has been shown to occur thermally in boiling diphenyl ether. researchgate.net Furthermore, high yields of 3-alkyl-4-hydroxy-2-quinolones have been achieved through the intramolecular condensation of substituted malonic acid ethyl ester 2-carbalkoxyanilides. researchgate.net Another example involves the thermolysis of ethyl 2-ethoxycarbonylmalonanilate in boiling diphenyl oxide, which results in the formation of the 2-ethoxycarbonylanilide of 1H-2-oxo-4-hydroxyquinoline-3-carboxylic acid. researchgate.net

Table 1: Examples of Dieckmann Condensation for Quinolone Synthesis

| Starting Material | Reaction Conditions | Product | Reference |

| Diethyl 2,2'-[(1,3-dioxo-1,3-propanediyl)diimino]bisbenzoate | Boiling diphenyl ether | Cyclic quinolone derivative | researchgate.net |

| Substituted malonic acid ethyl ester 2-carbalkoxyanilides | Base-catalyzed intramolecular condensation | 3-Alkyl-4-hydroxy-2-quinolones | researchgate.net |

| Ethyl 2-ethoxycarbonylmalonanilate | Boiling diphenyl oxide | 2-Ethoxycarbonylanilide of 1H-2-oxo-4-hydroxyquinoline-3-carboxylic acid | researchgate.net |

Camps' Cyclization Methodologies

The Camps' cyclization is a classic method for synthesizing hydroxyquinolines from o-acylaminoacetophenones in the presence of a hydroxide (B78521) ion. wikipedia.org This reaction can yield two different isomers of hydroxyquinoline, with the product ratio depending on the specific reaction conditions and the structure of the starting material. wikipedia.org It is noteworthy that the product, often depicted as the enol (hydroxyquinoline), predominantly exists in the keto form as a quinolone in both solid and solution states. wikipedia.org

The versatility of the Camps' cyclization has been demonstrated in modern synthetic applications. For instance, a two-step synthesis of 2-aryl-4-quinolones from o-halophenones has been developed, which involves a sequential copper-catalyzed amidation followed by a base-mediated Camps' cyclization. wikipedia.org

Table 2: Overview of Camps' Cyclization

| Reactant | Reagent | Product | Key Feature | Reference |

| o-Acylaminoacetophenone | Hydroxide ion | Hydroxyquinolines (A and B) | Formation of two potential isomers | wikipedia.org |

| o-Halophenones | 1. Copper catalyst, Amine 2. Base | 2-Aryl-4-quinolones | Two-step sequential reaction | wikipedia.org |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering efficient and selective routes to complex molecules. Palladium and silver catalysts, in particular, have been extensively used in the synthesis of quinoline and quinolinone derivatives.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a cornerstone of modern synthetic chemistry for the introduction of carbonyl groups. nih.gov These reactions have been successfully applied to the synthesis of various quinoline derivatives. acs.orgnih.govrsc.org For example, quinoline-3-carboxylic esters can be synthesized in fair to good yields from 1-(2-aminoaryl)-2-yn-1-ols under oxidative carbonylative conditions using a PdI2-KI catalytic system. acs.org

Similarly, the palladium-catalyzed carbonylation of vinyl bromides bearing an internal amide group provides a smooth route to quinolin-2(1H)-ones. nih.gov The synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst. nih.gov Furthermore, a range of pyridine- and quinoline-carboxaldehydes have been prepared from the corresponding bromides and triflates via palladium-catalyzed carbonylation. researchgate.net

Table 3: Selected Palladium-Catalyzed Carbonylation Reactions for Quinoline Synthesis

| Starting Material(s) | Catalytic System | Product | Reference |

| 1-(2-Aminoaryl)-2-yn-1-ols | PdI2-KI, CO/Air | Quinoline-3-carboxylic esters | acs.org |

| (Z)-vinyl bromide with internal amide | Pd(OAc)2, PPh3 | Quinolin-2(1H)-one | nih.gov |

| 2-Iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)2, PPh3, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| Quinoline bromides or triflates | Palladium catalyst, CO | Quinoline-carboxaldehydes | researchgate.net |

Silver(I)-Catalyzed Carbon Dioxide Fixation for Quinolinones

The utilization of carbon dioxide as a C1 building block is a key goal in green chemistry. benthamdirect.comresearchgate.net Silver(I) catalysts have shown significant promise in this area, particularly for the synthesis of quinolinones. benthamdirect.comresearchgate.netnih.gov A notable application is the efficient synthesis of 4-hydroxyquinoline-2(1H)-ones from 2-ethynylanilines and carbon dioxide at atmospheric pressure. benthamdirect.com This reaction is facilitated by a silver nitrate (B79036) catalyst in the presence of tetramethylguanidine. benthamdirect.com

Silver-catalyzed carboxylation reactions often proceed under mild conditions and offer a direct route to heterocyclic compounds. rsc.org The catalytic cycle typically involves the activation of both the carbon dioxide and the alkyne substrate by the silver catalyst, leading to sequential carboxylation and cyclization. rsc.org

Table 4: Silver(I)-Catalyzed Synthesis of 4-Hydroxyquinoline-2(1H)-ones

| Starting Material | Catalyst/Reagents | Product | Key Advantage | Reference |

| 2-Ethynylanilines, CO2 | Silver nitrate, Tetramethylguanidine | 4-Hydroxyquinoline-2(1H)-ones | Use of atmospheric CO2 | benthamdirect.com |

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of metal-free and green synthetic methodologies to minimize environmental impact. While some green approaches may still utilize metals, they often focus on less toxic and more abundant metals or employ catalytic amounts.

A bismuth(III) chloride-catalyzed synthesis of 4-hydroxy-2-quinolone analogues represents a greener approach. nih.gov This method utilizes a non-corrosive, low-cost, and readily available Lewis acid catalyst under microwave irradiation, aligning with the principles of green chemistry. nih.gov The reaction proceeds from β-enaminones and diethyl malonate in ethanol, yielding the desired products in moderate to good yields. nih.gov

Additionally, metal-free multicomponent reactions have been developed for the synthesis of related heterocyclic systems. For instance, a four-component procedure for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been described, which proceeds without a metal catalyst. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govasianpubs.org This technology has been successfully applied to the synthesis of quinoline derivatives.

The aforementioned BiCl3-catalyzed synthesis of 4-hydroxy-2-quinolone analogues is conducted under microwave irradiation, with reaction times ranging from 5 to 13 minutes. nih.gov Another example is the one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorous oxychloride, which is completed in just 50 seconds at 600 W. asianpubs.org Microwave irradiation has also been employed in the synthesis of 4-hydroxy-2-quinolones from anilines and diethylmalonate or malonic acid. nih.gov

Table 5: Examples of Microwave-Assisted Quinoline Synthesis

| Product | Starting Materials | Catalyst/Reagents | Reaction Time | Reference |

| 4-Hydroxy-2-quinolone analogues | β-Enaminones, Diethyl malonate | BiCl3 | 5-13 minutes | nih.gov |

| 2,4-Dichloroquinolines | Anilines, Malonic acid | POCl3 | 50 seconds | asianpubs.org |

| 4-Hydroxy-2-quinolones | Anilines, Diethylmalonate/Malonic acid | Not specified | Not specified | nih.gov |

Multicomponent Reactions and One-Pot Synthetic Strategies

Key methodologies include the application of classic name reactions adapted to a multicomponent format, such as the Doebner, Friedländer, and Hantzsch reactions, which are effective for building the core quinoline scaffold. semanticscholar.orgrsc.orgresearchgate.net These reactions typically involve the condensation of anilines or other amino-substituted aromatics with carbonyl compounds and other reactants to construct the heterocyclic ring system in a single pot.

Detailed Research Findings

Research into one-pot and multicomponent syntheses of quinoline derivatives has yielded several effective protocols. These methods often utilize readily available starting materials and catalysts to produce a diverse range of functionalized quinolines.

A modified, eco-friendly one-pot multicomponent Doebner hydrogen transfer strategy has been developed for the synthesis of 4-quinoline carboxylic acids, which are structurally related to the target aldehyde. This reaction involves an aryl aldehyde, an amine, and pyruvate, catalyzed by p-toluenesulfonic acid (p-TSA) in a green solvent system of water and ethylene (B1197577) glycol. researchgate.net This approach is noted for its mild conditions, high conversion rates, and broad substrate scope. researchgate.net

The Friedländer annulation is another cornerstone for one-pot quinoline synthesis. An effective method involves the reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with a ketone or aldehyde. This process generates mono- or di-substituted quinolines in high yields without the need to isolate the reactive amino-intermediate. rsc.org Similarly, quinoline-fused quinazolinones have been synthesized via a one-pot, three-component reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, where the quinoline ring is formed through a Friedländer condensation. acs.org

For the synthesis of highly substituted, non-aromatic quinoline precursors, the Hantzsch condensation provides a powerful four-component strategy. This reaction can combine aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate (B1210297) under solvent-free conditions using a heterogeneous catalyst like perchloric acid on silica (B1680970) (HClO4-SiO2) to yield polyhydroquinoline derivatives efficiently. semanticscholar.org

Furthermore, specific one-pot protocols have been established for synthesizing quinoline-2-carboxylate derivatives. One such method starts from β-nitroacrylates and 2-aminobenzaldehydes, proceeding through a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to form the aromatic quinoline ring. mdpi.comnih.gov

Table 1: Overview of Selected Multicomponent/One-Pot Reactions for Quinoline Analog Synthesis

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aryl aldehyde, Amine, Pyruvate | p-TSA, Water/Ethylene Glycol | 4-Quinoline Carboxylic Acid | researchgate.net |

| Friedländer Annulation | o-Nitroarylcarbaldehyde, Ketone/Aldehyde | Fe/HCl (aq.), EtOH, Reflux | Mono/Di-substituted Quinolines | rsc.org |

| Hantzsch Condensation | Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | HClO4-SiO2, Solvent-free | Polyhydroquinolines | semanticscholar.org |

| Aza-Michael/Henry Cascade | 2-Aminobenzaldehyde, β-Nitroacrylate | BEMP, Acetonitrile | Quinoline-2-carboxylates | mdpi.comnih.gov |

| Friedländer/Quinazolinone Formation | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA | Quinoline-fused Quinazolinones | acs.org |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Hydroxyquinoline-2-carbaldehyde |

| 4-Quinoline carboxylic acid |

| p-Toluenesulfonic acid (p-TSA) |

| Ethylene glycol |

| o-Nitroarylcarbaldehyde |

| o-Aminoarylcarbaldehyde |

| Dimedone |

| Ethyl acetoacetate |

| Ammonium acetate |

| Perchloric acid |

| β-Nitroacrylate |

| 2-Aminobenzaldehyde |

| 2-Aminoacetophenone |

| 1,3-Cyclohexanedione |

| Anthranilamide |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) |

Chemical Transformations and Mechanistic Insights of 4 Hydroxyquinoline 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C-2 position of the quinoline (B57606) ring is a key site for a variety of chemical modifications, including condensation, oxidation, and reduction reactions.

Condensation Reactions: Schiff Base and Hydrazone Formation

The aldehyde functionality of 4-hydroxyquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. These reactions are fundamental in the synthesis of a wide array of derivatives with significant applications in medicinal chemistry and materials science.

The formation of Schiff bases typically involves the reaction of this compound with an amine in a suitable solvent, often with acid or base catalysis. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Similarly, hydrazone formation occurs through the reaction with hydrazine (B178648) or its derivatives. researchgate.net The resulting Schiff bases and hydrazones are often highly crystalline solids and serve as versatile ligands for the formation of metal complexes.

Table 1: Examples of Condensation Reactions of Quinoline-2-carbaldehydes

| Amine/Hydrazine Reactant | Product Type | Reference |

| 2-Aminophenol | Schiff Base | researchgate.net |

| 2-Hydrazinopyridine | Hydrazone | sigmaaldrich.com |

| Hydrazine Hydrate | Hydrazone | rsc.org |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-hydroxyquinoline-2-carboxylic acid. This transformation is a common synthetic route to access quinoline carboxylic acids, which are an important class of compounds with diverse biological activities. nih.gov

Standard oxidizing agents can be employed for this purpose. For instance, the oxidation of aldehydes to carboxylic acids is often achieved using reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants such as silver oxide (Ag2O). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions on the quinoline ring or the hydroxyl group. Electrochemical oxidation has also been reported for the oxidation of related hydroxyquinoline derivatives. mdpi.com

Reduction Reactions

The aldehyde functionality can be reduced to a primary alcohol, yielding (4-hydroxyquinolin-2-yl)methanol. This transformation is typically accomplished using hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com

The choice between these reducing agents depends on the desired selectivity, as LiAlH4 is a more powerful reducing agent and may also reduce other functional groups present in the molecule. The reduction of the aldehyde provides a route to a different class of quinoline derivatives with potential applications in various fields.

Reactivity of the Hydroxyl Functionality

The hydroxyl group at the C-4 position imparts phenolic character to the molecule and is involved in alkylation, acylation, and chelation reactions. Its reactivity is influenced by the tautomeric equilibrium with the 4-quinolone form. acs.orgresearchgate.netnih.gov

Alkylation and Acylation Reactions

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to produce the corresponding ethers and esters. These reactions are typically carried out by treating the compound with an alkyl halide or an acyl halide/anhydride in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then reacts with the electrophile. nih.gov

In some cases, the reactivity of the tautomeric 4-quinolone form is exploited, where N-alkylation or N-acylation can occur. The reaction's outcome, whether it is O- or N-substitution, can often be controlled by the choice of reagents, solvent, and reaction conditions. For instance, the protection of the hydroxyl group is a common strategy in multi-step syntheses to prevent its interference in subsequent reactions. chemrxiv.orgnih.gov

Table 2: Examples of Alkylation/Acylation of Hydroxyquinolines

| Reagent | Reaction Type | Product Type | Reference |

| Methyl iodide | Alkylation | N-alkylated quinolone | nih.gov |

| Ethyl iodide | Alkylation | N-alkylated quinolone | nih.gov |

| Substituted benzoyl chlorides | Acylation | Carboxamide (after protection) | nih.gov |

Chelation Dynamics and Metal Complex Formation

The presence of the hydroxyl group at C-4 and the aldehyde at C-2, in conjunction with the nitrogen atom of the quinoline ring, provides potential binding sites for metal ions. While the direct chelation of this compound itself is less commonly reported, its Schiff base and hydrazone derivatives are excellent chelating agents. nih.gov

These derivatives can form stable complexes with a variety of transition metal ions, such as Cu(II), Zn(II), Ni(II), and Co(II). The metal ion typically coordinates to the nitrogen atom of the imine or hydrazone, the oxygen atom of the deprotonated hydroxyl group, and the quinoline nitrogen. This chelation often leads to the formation of five- or six-membered rings, enhancing the stability of the complex. The resulting metal complexes have been extensively studied for their interesting photophysical, catalytic, and biological properties.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The reactivity of the this compound ring system towards substitution reactions is dictated by the interplay of the activating hydroxyl group and the deactivating carbaldehyde group, superimposed on the inherent electronic properties of the quinoline nucleus. The lone pair of electrons on the hydroxyl group at the C4 position increases the electron density of the carbocyclic and heterocyclic rings, particularly at the ortho and para positions. Conversely, the aldehyde group at C2 is an electron-withdrawing group that deactivates the ring towards electrophilic attack.

In the context of electrophilic substitution, the hydroxyl group is a powerful activating group and directs incoming electrophiles primarily to the C3 position. An example of this reactivity is seen in the aminoalkylation (Mannich reaction) of related 2-(4-hydroxyquinolin-2-yl) acetates. nih.gov This reaction involves an electrophilic attack on the electron-rich C3 position. nih.gov Similarly, studies on the formylation of 8-hydroxyquinoline (B1678124) derivatives show that the hydroxyl group activates the C5 and C7 positions for electrophilic attack. mdpi.com For this compound, the C3 position is the most activated site for electrophilic substitution due to its position ortho to the strongly activating hydroxyl group.

Nucleophilic substitution reactions on the quinoline ring are generally less facile than on a simple pyridine (B92270) ring and often require activation by electron-withdrawing groups or the presence of a good leaving group. The aldehyde group at C2 in this compound would facilitate nucleophilic attack at this position. The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. youtube.com

Intramolecular Rearrangements and Cyclizations

The Gabriel-Colman rearrangement, a base-induced ring expansion of phthalimido esters to form substituted isoquinolines, has been extended to quinoline-based systems. wikipedia.org Mechanistic studies on the rearrangement of quinolinimidoacetic acid derivatives, which are derived from the quinoline scaffold, provide significant insight into this transformation. semanticscholar.orgresearchgate.net When these quinoline imides are treated with alkoxides, they undergo a Gabriel-Colman-type rearrangement to yield a mixture of substituted hydroxynaphthyridinones. semanticscholar.orgresearchgate.netresearchgate.net

Two primary mechanisms have been proposed for this type of rearrangement. researchgate.net

A two-step mechanism initiated by the alcoholysis of the imide ring, which opens the ring to form an ester intermediate. This is followed by an intramolecular Dieckmann-type cyclization, where a carbanion formed on the side chain attacks a carbonyl group to close a new ring and displace an alkoxide anion. semanticscholar.orgresearchgate.net

A one-step mechanism where the alkoxide acts as a base to form a carbanion, which then attacks one of the imide carbonyls intramolecularly to form a strained three-membered ring intermediate that rapidly rearranges to the final product. researchgate.net

Chemical evidence strongly supports the two-step mechanism for the rearrangement of quinolinimidoacetic acid derivatives. semanticscholar.orgresearchgate.net Researchers were able to isolate the proposed N-substituted carbamoyl-pyridinecarboxylic acid alkyl ester intermediates when the reaction was conducted under mild conditions. semanticscholar.orgresearchgate.netresearchgate.net The structures of these open-ring intermediates were confirmed through unequivocal synthesis, providing compelling evidence against the single-step pathway. semanticscholar.orgresearchgate.net The reaction ultimately produces a mixture of 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones. semanticscholar.orgresearchgate.net

| Starting Material | Base/Solvent | Major Products | Reference |

|---|---|---|---|

| Quinolinimidoacetic acid derivatives | Alkoxides (e.g., sodium isopropoxide, tert-butoxide) | 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones | semanticscholar.org, researchgate.net |

Kinetic and Mechanistic Studies of Reaction Pathways

Kinetic and mechanistic studies provide a deeper understanding of the reaction pathways available to this compound and its derivatives. The investigation into the Gabriel-Colman-type rearrangement of quinolinimides is a prime example of a detailed mechanistic study. semanticscholar.orgresearchgate.net The isolation and characterization of the quinolinamic ester intermediates offer direct proof of a two-step reaction pathway, moving beyond inference to concrete evidence. semanticscholar.orgresearchgate.net This finding aligns with mechanistic work on related systems, such as saccharin (B28170) derivatives, where open-chain sulfonamide intermediates have also been isolated. researchgate.net

Further support for the proposed two-step mechanism, involving carbanion formation as a key step, comes from kinetic studies on analogous systems. For instance, the kinetic investigation of the methoxide-promoted rearrangement of p-substituted N-phenacylphthalimides revealed a linear Hammett plot with a positive rho (ρ) value of 1.98. researchgate.net This indicates that the rate-determining step is facilitated by electron-withdrawing groups on the phenacyl ring, which would stabilize the negative charge of the carbanion intermediate. researchgate.net The identical reaction rates and products obtained from both N-phenacylphthalimide and its corresponding open-chain ester intermediate (methyl N-phenacylphthalamate) further solidify the mechanism involving ring-opening prior to the final cyclization. researchgate.net

Mechanistic studies on other reactions of 4-hydroxyquinoline (B1666331) derivatives also reveal complex pathways. In the attempted Mannich reaction with 2-(4-hydroxyquinolin-2-yl) acetates using paraformaldehyde and piperidine, the expected 3-aminomethyl product was not obtained. nih.gov Instead, bisquinoline derivatives were formed, indicating an alternative and unexpected reaction pathway that warrants further mechanistic investigation. nih.gov Additionally, computational studies have been employed to explain the regioselectivity of formylation reactions on the 8-hydroxyquinoline scaffold, demonstrating the use of theoretical calculations to probe reaction mechanisms. mdpi.com

| Reaction Type | System Studied | Key Mechanistic Finding | Method of Investigation | Reference |

|---|---|---|---|---|

| Gabriel-Colman Rearrangement | Quinolinimidoacetic acid derivatives | Proceeds via a two-step mechanism with an open-chain ester intermediate. | Isolation and characterization of intermediates. | semanticscholar.org, researchgate.net |

| Gabriel-Colman Rearrangement | N-phenacylphthalimides | Rate-determining step involves carbanion formation. | Kinetic studies (Hammett plot). | researchgate.net |

| Aminoalkylation (Mannich) | 2-(4-Hydroxyquinolin-2-yl) acetates | Formation of unexpected bisquinoline derivatives. | Product analysis. | nih.gov |

| Formylation | 8-Hydroxyquinoline derivatives | Selectivity at C5 and C7 positions explained. | Computational studies. | mdpi.com |

Medicinal Chemistry and Pharmacological Potential

Anticancer Activities and Molecular Mechanisms

Derivatives of 4-hydroxyquinoline (B1666331) have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and chromosome segregation. Their inhibition is a clinically validated strategy in cancer chemotherapy. Certain quinoline (B57606) derivatives have been specifically designed as inhibitors of DNA topoisomerase II. These compounds can interfere with the enzyme's function, leading to DNA damage and inducing apoptosis (programmed cell death) in cancer cells. For instance, a series of novel cyclopentaquinoline derivatives were synthesized and evaluated, showing that their anticancer effects were mediated, in part, through topoisomerase II inhibition and the induction of apoptosis.

Modulation of Matrix Metalloproteinase Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). mdpi.com Overexpression of certain MMPs, such as MMP-2 and MMP-9, is strongly associated with tumor invasion, metastasis, and angiogenesis. mdpi.comnih.gov The 8-hydroxyquinoline (B1678124) scaffold is known for its metal-chelating properties and has been utilized to design inhibitors of these metalloenzymes. nih.govescholarship.org

Derivatives of 8-hydroxyquinoline have been shown to serve as effective inhibitors of MMP-2 and MMP-9. nih.govresearchgate.net For example, specific derivatives displayed inhibitory activities against MMP-2 and MMP-9 at submicromolar concentrations (IC₅₀). nih.gov This inhibition translates into potent anti-proliferative, anti-invasive, and anti-angiogenic activity in cancer cell lines like A549 (human lung cancer). nih.gov Furthermore, these compounds were found to down-regulate the expression of MMP-2 and MMP-9 in these cells. nih.gov An N-hydroxyacetamide derivative of a 6-trifluoromethoxy-4-hydroxyquinoline was also specifically tested as a matrix metalloproteinase inhibitor. nih.gov

Activation of DT-Diaphorase (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme that catalyzes the two-electron reduction of quinones. This enzyme is often overexpressed in various solid tumors, including lung, breast, colon, and pancreatic cancers. The process of reducing quinone compounds can lead to their bioactivation, turning them into potent cytotoxic agents.

This characteristic makes NQO1 a key target for cancer therapy. Hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety have been synthesized and evaluated as substrates for the NQO1 protein. mdpi.com Research confirmed that these derivatives are good substrates for NQO1, and their anticancer activity was highest against lung cancer cell lines that had a high expression of the NQO1-encoding gene. mdpi.com This demonstrates a targeted approach where the drug's activation is concentrated in cancer cells with elevated NQO1 levels.

Structure-Activity Relationships (SAR) in Antiproliferative Agents

The therapeutic efficacy of 4-hydroxyquinoline derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their anticancer properties by modifying the core scaffold with various functional groups.

The position and nature of substituents on the quinoline ring significantly influence the compound's biological activity. For instance, the introduction of substituents at the C2 and C5 positions of 8-hydroxyquinoline derivatives has been shown to increase their anticancer activity. mdpi.com In one study, a series of modified 4-hydroxyquinolone analogues were tested against several cancer cell lines. nih.gov The results highlighted that specific modifications led to varying degrees of efficacy, with one compound in particular (compound 3g) showing promising IC₅₀ values across colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. nih.gov

Another study on hybrids of 1,4-naphthoquinone and 8-hydroxyquinoline found that the type of substituent at the C2′ position of the quinoline ring directly correlated with the compound's anticancer activity. mdpi.com Knoevenagel condensation of 4-hydroxyquinolines with various aromatic aldehydes has also been used to generate benzylidene derivatives, some of which showed selective toxicity towards multidrug-resistant cancer cells. nih.gov

Table 1: Anticancer Activity of Selected 4-Hydroxyquinolone Analogues

| Compound | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

|---|---|---|---|---|

| 3a | 148.3 | - | - | 189.0 |

| 3b | 162.0 | - | 239.4 | - |

Data sourced from a study on modified 4-hydroxyquinolone analogues. A hyphen (-) indicates data not specified in the source. nih.gov

Antimicrobial and Anti-Infective Applications

Beyond their anticancer effects, derivatives of 4-hydroxyquinoline are also recognized for their antimicrobial properties, forming the basis for some fluoroquinolone antibiotics. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

Derivatives of 4-hydroxy-2-quinolone have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can exhibit varied efficacy depending on the bacterial strain and the specific chemical structure of the derivative.

In one study, a series of 4-hydroxy-2-quinolone analogs were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov While most of the synthesized analogs showed little to no activity against either bacterium, two compounds, particularly a brominated analog with a nonyl side chain, demonstrated significant inhibitory activity against S. aureus. nih.gov This suggests that the presence of certain substituents and the length of alkyl chains can be critical for antibacterial potency.

Other research into 4-hydroxy-2-pyridone alkaloids, which share structural similarities, also found moderate to potent inhibitory effects against several Gram-positive strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, but showed no significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov This highlights a common trend for this class of compounds to be more effective against Gram-positive pathogens.

Table 2: Antimicrobial Activity of Selected 4-Hydroxy-2-pyridone Alkaloids

| Compound | Staphylococcus aureus MIC (µM) | Methicillin-resistant S. aureus MIC (µM) | Bacillus subtilis MIC (µM) | Escherichia coli Activity | Pseudomonas aeruginosa Activity |

|---|---|---|---|---|---|

| 1 | 1.56 | 3.125 | 6.25 | No obvious inhibition | No obvious inhibition |

| 3 | 12.5 | 12.5 | 25 | No obvious inhibition | No obvious inhibition |

| 4 | 12.5 | 12.5 | 25 | No obvious inhibition | No obvious inhibition |

Data sourced from a study on 4-hydroxy-2-pyridone alkaloids. nih.gov

Antiviral Potential, Including Anti-HIV Activity

The 4-hydroxyquinoline scaffold is a key component in various compounds exhibiting a broad range of biological effects, including antiviral and anti-HIV activity. nih.gov Hybridization of the 4-hydroxyquinoline scaffold with other chemical moieties has led to the development of new compounds with notable HIV inhibitory activity and low cytotoxicity. nih.gov

One study focused on new 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides. The synthesized compounds displayed antiviral activity with EC50 values ranging from 75 to 150 µM. nih.gov SAR studies revealed that the nature of the substituents on the phenyl ring significantly influenced the anti-HIV activity, with the following order of potency observed: F > Me > OMe > Cl > H. nih.gov The compound with a 4-fluorobenzoyl group was identified as the most potent. nih.gov

Furthermore, 4-hydroxyquinoline-3-carboxamides have been identified as a class of broad-spectrum herpesvirus polymerase inhibitors. nih.gov These compounds have shown potent inhibition of human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases. nih.gov

Table 2: Anti-HIV Activity of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides

| Compound Series | General Structure | EC50 Range (µM) | Key SAR Finding |

|---|---|---|---|

| 8a-g | Substituted benzoyl moieties | 75 - 150 | More active than 9a-c and 10a-f |

| 9a-c | N-phenyl carboxamide groups | > 150 | Elongation of linker decreased activity |

| 10a-f | N-phenyl carbothioamide groups | > 150 | Elongation of linker decreased activity |

Data based on a study of novel anti-HIV agents. nih.gov

Neuropharmacological Relevance

The 4-hydroxyquinoline moiety is present in compounds that exhibit neuroprotective properties. nih.govnih.gov For instance, kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with potential as a neuroprotective agent. nih.gov The quinolinone scaffold, in general, is associated with a variety of biological activities, including neuroprotection. nih.gov

Research into quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde has identified compounds with potent neuroprotective effects. researchgate.net These compounds act as free radical scavengers and metal chelators, protecting cells in models of Parkinson's disease. researchgate.net In vivo studies have also demonstrated their ability to improve cognition in models of Alzheimer's disease. researchgate.net

The accumulation of metal ions, such as copper and zinc, in the brain is implicated in the pathology of Alzheimer's disease, as they promote the aggregation of beta-amyloid (Aβ) plaques. nih.govnih.gov Metal-protein attenuating compounds (MPACs) are designed to correct these abnormal metal interactions. nih.govnih.gov

8-Hydroxyquinoline derivatives, including those synthesized from 8-hydroxyquinoline-2-carboxaldehyde (B80063), are being investigated as potential MPACs. nih.govconsensus.app These compounds can chelate metal ions, inhibiting the metal-induced aggregation of Aβ and promoting its solubilization and clearance. nih.govnih.gov For example, 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone has been studied for its potential as an MPAC. consensus.app While early clinical trials of the MPAC clioquinol (B1669181) (PBT1) did not show significant efficacy, research into second-generation compounds like PBT2 continues. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have been shown to possess anti-inflammatory properties. nih.gov Over-activated microglial cells contribute to neuroinflammation in various neurological diseases. nih.gov Certain synthetic compounds containing a quinoline-like structure have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated microglia. nih.gov This anti-inflammatory effect is often achieved by downregulating key signaling pathways like MAPKs and NF-κB. nih.gov

Applications in Antimalarial Drug Development

Quinolines have a long history in the fight against malaria, with quinine (B1679958) being the first effective treatment. nih.gov 4-Aminoquinolines, such as chloroquine (B1663885) and hydroxychloroquine, have been widely used as antimalarial drugs. nih.govnih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govnih.gov

Research is ongoing to develop novel 4-aminoquinoline (B48711) derivatives that are effective against resistant strains. nih.gov Structure-activity relationship studies have shown that modifications to the side chain of the 4-aminoquinoline structure are crucial for activity against chloroquine-resistant parasites. nih.gov The development of new antimalarial compounds often involves screening libraries of quinoline-based molecules to identify leads with improved efficacy and favorable pharmacokinetic profiles. nih.gov

Drug Discovery and Optimization Strategies based on the Quinoline Scaffold

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, making it a cornerstone for the development of new therapeutic agents. scirp.orgchemrxiv.org Drug discovery and optimization strategies based on this scaffold are multifaceted, involving chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies often leverage the reactivity of functional groups appended to the quinoline core, such as the carbaldehyde group in 4-hydroxyquinoline-2-carbaldehyde, to generate diverse libraries of compounds for biological screening.

A primary strategy in the optimization of quinoline-based compounds is the exploration of structure-activity relationships (SAR). This involves the systematic modification of the quinoline core and its substituents to understand how chemical structure influences biological activity. For instance, the introduction of different functional groups at various positions on the quinoline ring can dramatically alter a compound's therapeutic potential.

One powerful approach for diversifying the quinoline scaffold is through C–H bond functionalization. This allows for the direct introduction of substituents onto the bare heterocyclic template in an iterative manner. A study on the programmed multiple C–H functionalization of 4-hydroxyquinoline demonstrated that the scaffold could be successively decorated at positions 2, 3, 5, and 8. chemrxiv.org This late-stage diversification strategy led to the discovery of promising antimalarial compounds, highlighting the potential of this approach to generate novel drug candidates. chemrxiv.org The study revealed that compounds with a long lipophilic substituent at the C-2 position and a free 4-OH group exhibited significant antimalarial activity. chemrxiv.org

The carbaldehyde group, as present in this compound, is a versatile chemical handle for creating more complex molecules through reactions like condensation to form Schiff bases. These Schiff bases can then be used to create metal complexes, a strategy known to enhance biological activity. For example, Schiff bases derived from the condensation of 2-carbaldehyde-8-hydroxyquinoline with various amines have been synthesized and complexed with metal ions like copper(II) and zinc(II). nih.govacs.org These complexes have demonstrated significant anticancer potential. nih.govacs.org

The formation of Schiff base hydrazones and their subsequent complexation with transition metals is another effective optimization strategy. A series of transition metal complexes of a Schiff base hydrazone containing a quinoline moiety showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, when compared to the parent ligand. mdpi.com This indicates that the introduction of a metal center can be a key step in boosting the biological efficacy of a quinoline-based scaffold.

The table below summarizes the findings from studies on the biological activities of various quinoline derivatives, illustrating the impact of different optimization strategies.

| Compound Type | Modification Strategy | Biological Activity | Key Findings |

| 4-Hydroxyquinoline Derivatives | C-H bond functionalization | Antimalarial | Long lipophilic substituent at C-2 and free 4-OH group are favorable for activity. chemrxiv.org |

| 8-Hydroxyquinoline Schiff Base Complexes | Schiff base formation and metal complexation (Cu(II), Zn(II)) | Anticancer | Metal complexes showed significant antiproliferative effects, suggesting apoptosis as a mode of cell death. nih.gov |

| Quinoline Schiff Base Hydrazone Complexes | Schiff base formation and metal complexation | Antimicrobial | Metal complexes exhibited higher antibacterial and antifungal activities than the parent Schiff base. mdpi.com |

| Quinoline Schiff Base Metal Complexes | Schiff base formation and metal complexation (Cu(II), Ni(II), Co(II), Cd(II)) | Antitubercular | The copper complex showed the highest activity against M. bovis BCG and M. tuberculosis H37Ra strains. tandfonline.com |

| 3-Aryl-4(3H)-quinazolinone-2-carboxaldehyde Thiosemicarbazones and their Metal Complexes | Schiff base (thiosemicarbazone) formation and metal complexation (Cu(II), Zn(II)) | Anticonvulsant, Analgesic, Cytotoxic, Antimicrobial | The synthesized compounds displayed a range of biological activities. nih.gov |

These examples underscore the versatility of the quinoline scaffold in drug discovery. By employing a range of chemical strategies, from direct functionalization of the core to the elaboration of reactive side chains like the carbaldehyde group, medicinal chemists can systematically optimize the properties of quinoline-based compounds to develop new and effective therapeutic agents.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Analyses

The electronic characteristics of 4-hydroxyquinoline-2-carbaldehyde are fundamental to its reactivity. Advanced computational models are employed to dissect these features.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations are essential for understanding their geometric properties and reactivity. In a study on the related compound 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), DFT was used to perform theoretical calculations. eurjchem.com Similarly, DFT has been used to investigate the geometric properties of other novel pyrimidine (B1678525) derivatives. nih.gov These calculations help in correlating the structural features of such compounds with their observed chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, which are crucial for understanding the optical and photophysical characteristics of molecules. researchgate.net This technique allows for the simulation of absorption and emission spectra. researchgate.net For instance, TD-DFT calculations have been applied to investigate the excited-state behavior of 2-(2'-hydroxyphenyl)benzimidazole and its derivatives, providing insights into their reaction mechanisms in the excited state. nih.gov In a study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, TD-DFT was used for theoretical calculations alongside experimental spectroscopic techniques like UV-vis. eurjchem.com Such studies help in understanding the electronic transitions and the nature of the excited states, which is vital for applications in materials science and photochemistry.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

For example, molecular docking studies have been performed on various quinoline derivatives to evaluate their potential as anti-HIV-1, antibacterial, and anticancer agents. brieflands.comresearchgate.net In a study on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, docking was used to analyze the binding mode of the compounds in the active site of HIV integrase. brieflands.com Similarly, docking simulations were used to investigate the binding of novel 8-hydroxyquinoline (B1678124) derivatives to the active sites of proteins associated with breast, liver, and lung cancer. researchgate.net These simulations provide valuable information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are crucial in medicinal chemistry for predicting the activity of new compounds and for optimizing lead compounds. nih.gov

QSAR studies on quinoline derivatives have been conducted to understand the structural requirements for their biological activities. researchgate.net These studies involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, which are then correlated with their biological activities using statistical methods. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov For instance, QSAR models have been developed for carboquinone derivatives to understand the relationship between their structure and activity. nih.gov

Different types of QSAR models, from 1D to 4D, can be employed, with 3D-QSAR and 4D-QSAR providing more detailed insights by considering the three-dimensional structure and conformational flexibility of the molecules. nih.govresearchgate.net

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. Computational methods, such as the integral equation formalism polarizable continuum model (IEFPCM), are used to simulate the effects of different solvents. eurjchem.com

In a theoretical study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the IEFPCM model was used to analyze the impact of solvents like ethanol, dimethylsulfoxide (DMSO), and water on the molecule. eurjchem.com Such studies can reveal how the solvent affects the stability of different conformers and the energy barriers of reactions. The choice of crystallization solvent can also impact the molecular conformation observed in the solid state, with more flexible molecules being more susceptible to conformational changes. manchester.ac.uk

Non-Covalent Interactions (NCI) and Natural Bond Orbital (NBO) Analyses

Non-covalent interactions (NCI) play a crucial role in determining the structure and function of molecules. NCI analysis is a computational method used to visualize and understand these weak interactions, such as hydrogen bonds and van der Waals forces.

Natural Bond Orbital (NBO) analysis provides insights into the charge transfer and orbital interactions within a molecule. In the computational study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NBO analysis was employed to examine hyperconjugative interaction energies and electron densities between donor and acceptor bonds. eurjchem.com The combination of NCI and NBO analyses offers a detailed picture of the intramolecular and intermolecular forces that govern the behavior of the molecule.

Quantum Chemistry Applications in Metabolomics for Standards-Free Identification

The field of metabolomics, which aims to comprehensively identify and quantify all small molecules within a biological system, faces a significant challenge in the standards-free identification of novel or unexpected metabolites. Traditional methods rely on comparing analytical data (e.g., mass spectrometry and NMR spectra) to that of authentic chemical standards. However, the sheer diversity of the metabolome makes it impractical to have standards for every possible compound. Quantum chemistry offers a powerful computational alternative to bridge this gap. By calculating the theoretical properties of a candidate molecule, such as its spectroscopic data and physicochemical parameters, these can be compared against experimental data for identification purposes. This in silico approach is particularly valuable for compounds like this compound, a quinoline derivative that may arise from various metabolic or environmental pathways.

Computational studies on quinoline derivatives often employ Density Functional Theory (DFT) to predict a range of molecular properties. These calculations can provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics, which are crucial for its identification and for understanding its potential reactivity within a biological context.

While specific comprehensive quantum chemical studies on this compound for metabolomics applications are not widely available in the public domain, the methodologies are well-established through research on analogous quinoline structures. For instance, a detailed theoretical analysis of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde provides a framework for the types of computational data that can be generated. researchgate.net Such studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Spectroscopic Prediction: Calculating theoretical Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

Electronic Properties Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution (e.g., Mulliken population analysis). researchgate.netniscpr.res.in

These calculated parameters can be used to create a theoretical profile of the molecule, which can then be compared with experimental data obtained from a metabolomics workflow.

The following tables illustrate the type of data generated from DFT calculations for quinoline derivatives, based on published studies of analogous compounds. This data is essential for the standards-free identification process.

Table 1: Calculated Frontier Molecular Orbital (HOMO-LUMO) Properties of a Quinoline Carbaldehyde Derivative

| Parameter | Value (eV) | Significance in Metabolomics |

| EHOMO | -6.50 | Indicates the molecule's electron-donating capability, relevant for predicting reactivity and potential for oxidation. |

| ELUMO | -2.75 | Indicates the molecule's electron-accepting capability, relevant for predicting reactivity and potential for reduction. |

| Energy Gap (ΔE) | 3.75 | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, which can inform its metabolic fate. biomedres.us |

This data is representative and based on computational studies of similar quinoline derivatives. The exact values for this compound would require specific calculations.

Table 2: Theoretical vs. Experimental Vibrational Frequencies for Key Functional Groups in Quinoline Derivatives (cm-1)

| Functional Group | Theoretical (Calculated) | Experimental (Observed) |

| O-H Stretch | ~3400 | ~3396 |

| C=O Stretch (Aldehyde) | ~1714 | ~1675 |

| C=N Stretch (Quinoline Ring) | ~1610 | ~1604 |

This table provides a comparison based on data from related quinoline carbaldehyde hydrazones and highlights how theoretical calculations can aid in the interpretation of experimental FT-IR spectra. researchgate.netresearchgate.net

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in a Quinoline Carbaldehyde Analog

| Atom | Mulliken Charge (e) | Implication for Reactivity |

| O (Aldehyde) | -0.45 | Negative charge indicates a nucleophilic site, prone to electrophilic attack. |

| N (Quinoline) | -0.30 | Negative charge suggests a site for potential protonation or interaction with electrophiles. |

| C (Carbonyl) | +0.35 | Positive charge indicates an electrophilic site, susceptible to nucleophilic attack. |

Note: Mulliken charges are sensitive to the basis set used in the calculation. wikipedia.org This data is illustrative for a quinoline carbaldehyde derivative and shows how charge distribution can predict reactive sites within the molecule.

By generating such comprehensive computational data, a virtual database of uncharacterized metabolites can be created. When an unknown compound is detected in a metabolomics experiment, its empirical data can be screened against this theoretical database, enabling a putative identification without the need for a physical standard. This approach significantly accelerates the process of metabolite annotation and expands the scope of metabolomics studies to include a wider range of chemical space.

Emerging Applications and Future Research Directions

Materials Science Applications

The quinoline (B57606) scaffold is a key component in many advanced materials due to its inherent fluorescence, electron-transporting capabilities, and thermal stability. researchgate.net These properties make 4-Hydroxyquinoline-2-carbaldehyde and its derivatives attractive candidates for optoelectronic applications.

Quinoline derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.net Compounds such as Tris(8-hydroxyquinoline) aluminum (Alq3) are widely used as electroluminescent and electron-transporting layers in OLED devices due to their excellent stability and luminescence. mdpi.comuconn.edu The electroluminescence in these materials arises from the recombination of holes and electrons within the organic layers, leading to the emission of light. The color and efficiency of the emission can be tuned by modifying the chemical structure of the quinoline core. mdpi.com

Research has focused on synthesizing various quinoline-based materials to achieve emissions across the visible spectrum, particularly in the blue range, which is essential for full-color displays. uconn.edu The inherent properties of the quinoline ring system in this compound suggest its potential as a precursor for new emissive or electron-transporting materials for OLED technology. researchgate.net

The hydroxyquinoline moiety is a well-established fluorophore for the detection of metal ions. nih.gov 8-Hydroxyquinoline (B1678124) (8-HQ) and its analogs are particularly noted for their ability to form stable complexes with a wide range of metal ions, including Al³⁺, Zn²⁺, Fe²⁺, and Cu²⁺. nih.govnih.gov This complexation often leads to a significant and selective change in the fluorescence properties of the molecule, an effect known as chelation-enhanced fluorescence (CHEF), allowing for sensitive and specific detection. rsc.org

Derivatives of this compound can be designed to act as selective fluorescent chemosensors. The aldehyde group provides a convenient site for modification, allowing for the attachment of various binding units to tune the sensor's selectivity for specific metal ions. Research has demonstrated that quinoline-tagged probes can detect Zn²⁺ ions at parts-per-billion (ppb) levels in aqueous solutions. rsc.org The mechanism relies on the binding of the metal ion to the nitrogen of the quinoline ring and the hydroxyl group, which alters the electronic structure of the molecule and enhances its fluorescence emission.

Table 1: Examples of Quinoline-Based Fluorescent Chemosensors and their Target Ions

| Sensor Type | Target Ion(s) | Detection Principle | Reference |

| 8-Hydroxyquinoline (8-HQ) Analogues | Fe³⁺, Al³⁺, Zn²⁺, Cu²⁺, etc. | Complex formation leading to fluorescence changes. | nih.gov |

| Quinoline-tagged Organic Probes | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF). | rsc.org |

| 3-Hydroxy-4-pyridylisoquinoline | Zn²⁺, Fe²⁺, Mg²⁺ | Complexation leading to characteristic optical responses. | nih.gov |

| Phenolic Mannich base | Al³⁺, Cu²⁺ | "Turn-on" fluorescence for Al³⁺, "turn-off" for Cu²⁺. | rsc.org |

Agrochemical Development

The quinoline scaffold is present in numerous biologically active compounds, and its derivatives have shown significant potential in agriculture as herbicides and fungicides. researchgate.netnih.gov

Certain quinoline derivatives exhibit noteworthy herbicidal activity, primarily by inhibiting photosynthetic electron transport (PET) in photosystem II (PS II). researchgate.net This mode of action is shared by over half of all commercial herbicides. The compounds bind to the D1 protein in the PS II complex, interrupting the electron flow and ultimately leading to plant death. researchgate.net

Studies on halogenated 8-hydroxyquinoline-2-carboxanilides, which are structurally related to derivatives of this compound, have demonstrated potent inhibition of PET in spinach chloroplasts. researchgate.net The activity of these compounds is influenced by factors such as lipophilicity and the electronic effects of substituents on the quinoline ring. This suggests that modifications of the this compound structure could yield effective and selective herbicides.

Table 2: Herbicidal Activity of Photosystem II (PS II) Inhibitors

| Compound Class | Mechanism of Action | Target | Reference |

| Substituted Anilides | Photosynthetic Electron Transport (PET) Inhibition | Tyrosine radicals (TyrZ, TyrD) on the donor side of PS II. | researchgate.net |

| Quinoline Derivatives | Photosynthetic Electron Transport (PET) Inhibition | Reversible binding to the D1 protein in the PS II complex. | researchgate.net |

| Hydantocidin | Proherbicide; inhibits adenylosuccinate synthetase. | Adenylosuccinate synthetase (AdSS). | mdpi.com |

The 4-hydroxy-2-quinolone core, a tautomeric form of 4-hydroxyquinoline (B1666331), is a promising framework for the development of new antifungal agents. nih.gov Research into a series of 4-hydroxy-2-quinolone analogs has revealed significant fungicidal activity against pathogenic fungi like Aspergillus flavus. nih.gov

Structure-activity relationship studies have shown that the antifungal potency is heavily influenced by the nature of substituents on the quinoline ring. For instance, the introduction of a bromine atom and a long alkyl side chain at specific positions dramatically increased the antifungal activity, in some cases surpassing that of the commercial antifungal agent amphotericin B. nih.gov Given that this compound contains this core 4-hydroxyquinoline structure, it serves as a valuable starting material for synthesizing new classes of potent fungicides.

Table 3: Antifungal Activity of Selected 4-Hydroxy-2-quinolone Analogs

| Compound | Target Fungus | Activity (IC₅₀) | Key Structural Feature | Reference |

| Unsubstituted Analog (3a) | Aspergillus flavus | 70.97 ± 3.71 µg/mL | Basic 4-hydroxy-2-quinolone scaffold. | nih.gov |

| Brominated Analog (3j) | Aspergillus flavus | 1.05 µg/mL | Bromine substituent and a nonyl side chain. | nih.gov |

Analytical Chemistry as Derivatization Reagents

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to improve the detection and separation of analytes. A derivatizing reagent reacts with a target functional group (like an amine) to attach a tag that enhances detectability, often by imparting fluorescence.

Quinoline-based reagents are highly effective for this purpose. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) is a well-known derivatizing reagent used for the analysis of amino acids by high-performance liquid chromatography (HPLC). nih.gov It reacts rapidly with primary and secondary amines to form highly stable and fluorescent urea (B33335) derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector, allowing for the quantification of amino acids at femtomole levels. nih.gov

The aldehyde functional group in this compound makes it a prime candidate for development as a derivatization reagent. It can react with primary amines through Schiff base formation to yield fluorescent imine derivatives, providing a means to label and quantify amine-containing analytes such as amino acids, peptides, and biogenic amines.

High-Sensitivity Detection of Primary Amines